N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl
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Overview
Description
ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE is a complex organic compound that features multiple functional groups, including ester, amide, and quaternary ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as ethyl 2-(piperidin-1-ium-1-ylmethyl)butanoate, followed by further functionalization to introduce the carbamoyl and carbamoylcarbamoyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into simpler ones.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for potential therapeutic effects or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE
- ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE MONOCHLORIDE
Uniqueness
ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE is unique due to its specific combination of functional groups and the presence of two piperidinium moieties. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
97925-05-8 |
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Molecular Formula |
C27H48Cl2N4O7 |
Molecular Weight |
611.6 g/mol |
IUPAC Name |
ethyl 2-[[2-ethoxycarbonyl-2-(piperidin-1-ium-1-ylmethyl)butanoyl]carbamoylcarbamoyl]-2-(piperidin-1-ium-1-ylmethyl)butanoate;dichloride |
InChI |
InChI=1S/C27H46N4O7.2ClH/c1-5-26(23(34)37-7-3,19-30-15-11-9-12-16-30)21(32)28-25(36)29-22(33)27(6-2,24(35)38-8-4)20-31-17-13-10-14-18-31;;/h5-20H2,1-4H3,(H2,28,29,32,33,36);2*1H |
InChI Key |
DRFQHXIKJMWWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[NH+]1CCCCC1)(C(=O)NC(=O)NC(=O)C(CC)(C[NH+]2CCCCC2)C(=O)OCC)C(=O)OCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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